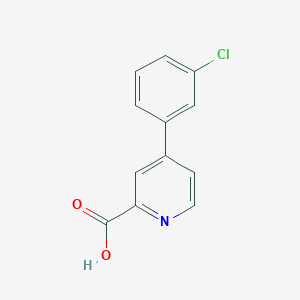
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide, often referred to as NITP, is a synthetic compound that has been studied extensively for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. NITP has a unique chemical structure that makes it a versatile and powerful tool for researchers. Its ability to interact with a wide range of molecules makes it an attractive option for many scientific applications.
Scientific Research Applications
NITP has been studied extensively for its potential applications in a variety of scientific fields. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of different compounds. It has been used to study the effects of various hormones on the brain and to study the effects of environmental toxins on the body. Additionally, NITP has been used to study the effects of various drugs on the immune system, as well as to study the effects of different compounds on the nervous system.
Mechanism of Action
NITP works by binding to specific molecules in the body, such as proteins and enzymes. This binding action allows NITP to interact with and modify the function of these molecules, resulting in a variety of biochemical and physiological effects. NITP has been found to bind to a wide range of molecules, including proteins, enzymes, hormones, and other compounds.
Biochemical and Physiological Effects
NITP has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of various enzymes, hormones, and other molecules in the body. It has been found to affect the metabolism of various compounds, as well as to affect the functioning of the immune system. Additionally, NITP has been found to affect the growth and development of cells and tissues, as well as to affect the functioning of the nervous system.
Advantages and Limitations for Lab Experiments
NITP has several advantages for lab experiments, including its versatility and its ability to interact with a wide range of molecules. Additionally, NITP is relatively easy to synthesize in a laboratory setting, making it an attractive option for researchers. However, NITP also has some limitations, such as its potential to cause adverse effects on the body if used in large amounts. Additionally, NITP can be difficult to store and is relatively unstable in certain conditions.
Future Directions
NITP has a wide range of potential applications in the scientific community. It has been studied extensively for its potential to be used in drug development, as well as for its potential to be used in the diagnosis and treatment of various diseases. Additionally, NITP could be used in the development of new drugs to treat a variety of conditions, such as cancer, diabetes, and neurological disorders. Additionally, NITP could be used to study the effects of various environmental toxins on the body. Finally, NITP could be used to study the effects of various compounds on the immune system, as well as to study the effects of various drugs on the nervous system.
Synthesis Methods
NITP is synthesized through a multi-step process involving the reaction of 2-indol-3-ylethyl amine with 4-(trifluoromethylthio)phenoxy propanamide. The reaction is catalyzed by a base such as potassium hydroxide and proceeds through a series of intermediate compounds. The final product is a white, crystalline powder that is soluble in polar organic solvents. The reaction is relatively simple and can be conducted in a laboratory setting.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethylsulfanyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(27-15-6-8-16(9-7-15)28-20(21,22)23)19(26)24-11-10-14-12-25-18-5-3-2-4-17(14)18/h2-9,12-13,25H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFLEGPVNRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
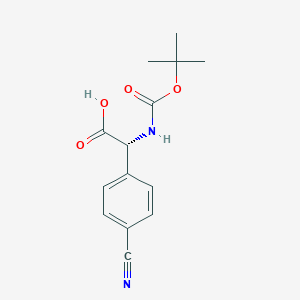
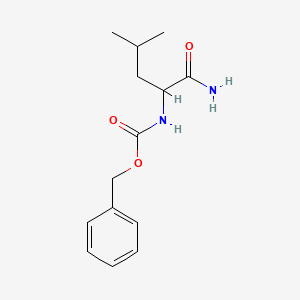
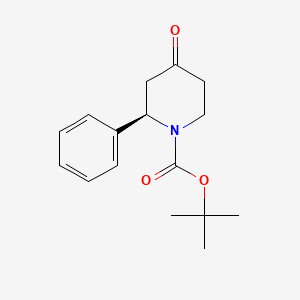
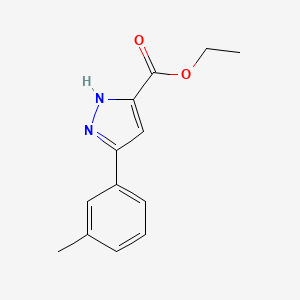
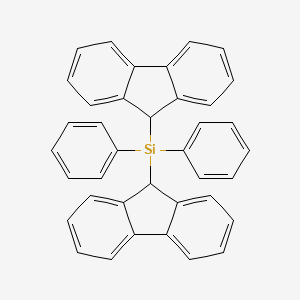
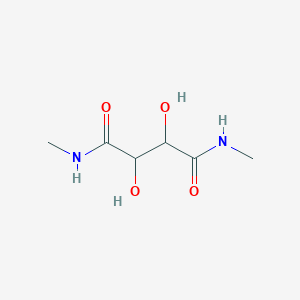
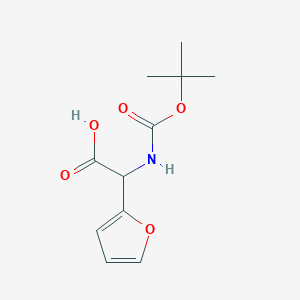
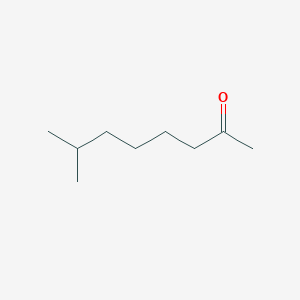
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
